6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound with a pyrazolo[3,4-b]pyridine core. Its structure features a chloro substituent at position 6, a cyclopentyl group at position 2, and a difluoromethyl group at position 4 (Figure 1).
Properties
IUPAC Name |
6-chloro-2-cyclopentyl-4-(difluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF2N3/c13-10-5-8(11(14)15)9-6-18(17-12(9)16-10)7-3-1-2-4-7/h5-7,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYILTOFAQMOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C3C(=CC(=NC3=N2)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentylation via Alkylation of tert-Butyl Acetoacetate
The cyclopentyl group is introduced through a Dieckmann cyclization-like reaction. tert-Butyl acetoacetate reacts with 1,4-dibromobutane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 90–100°C for 20–25 hours. This yields tert-butyl 1-acetylcyclopentanecarboxylate, which undergoes hydrolysis and decarboxylation to form 1-cyclopentylethanone.
Key Data:
Construction of the Pyridine Ring
1-cyclopentylethanone is condensed with cyanoacetamide under basic conditions to form 2-cyclopentyl-6-hydroxyisonicotinic acid (Compound 6). This intermediate is esterified using trimethylorthoformate and methanol catalyzed by sulfuric acid, yielding methyl 2-cyclopentyl-6-hydroxyisonicotinate (Compound 7).
Optimized Conditions:
Chlorination of the Hydroxy Group
Compound 7 undergoes chlorination with phenylphosphonic dichloride (2 equivalents) at 130°C to produce methyl 2-chloro-6-cyclopentylisonicotinate (Compound 8). Alternative methods using phosphorus oxychloride (10 equivalents) at 115°C for 4 hours are also effective.
Analytical Data for Compound 8:
Synthesis of the Pyrazole Fragment: 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
Substitution/Hydrolysis Reaction
α,β-Unsaturated ester (e.g., methyl 3-(dimethylamino)acrylate) reacts with 2,2-difluoroacetyl chloride at −30°C in the presence of an acid-binding agent (e.g., triethylamine). Hydrolysis with aqueous potassium hydroxide yields potassium 2-difluoroacetyl-3-(dimethylamino)acrylate.
Key Parameters:
Condensation/Cyclization with Methylhydrazine
The difluoroacetyl intermediate undergoes condensation with 40% methylhydrazine aqueous solution at −30°C, followed by cyclization under reduced pressure and elevated temperature (40–85°C). Acidification with hydrochloric acid precipitates the crude product, which is recrystallized from 35–65% aqueous ethanol.
Performance Metrics:
Coupling and Cyclization to Form the Bicyclic Core
Formation of the Pyrazolo[3,4-b]Pyridine Skeleton
Methyl 2-chloro-6-cyclopentylisonicotinate (Compound 8) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are coupled via a nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) links the pyridine and pyrazole fragments.
Challenges and Solutions:
-
Regioselectivity: The 4-position of the pyrazole must react preferentially to avoid isomer formation.
-
Protecting Groups: Temporary protection of carboxylic acids as esters prevents side reactions.
Final Chlorination and Deprotection
The methoxy group in the coupled product is replaced with chlorine using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. Acidic or basic hydrolysis removes protecting groups, yielding the final compound.
Reaction Conditions:
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 serves as a primary site for nucleophilic substitution due to its electron-withdrawing environment. Key findings include:
Reagents and Conditions:
-
Amines : React in polar aprotic solvents (e.g., DMF, THF) at 60–80°C, yielding 6-amino derivatives.
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Thiols : Require basic conditions (e.g., K₂CO₃) in ethanol/water mixtures for efficient substitution .
Example Reaction:
Table 1: Substitution Efficiency with Selected Nucleophiles
| Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | DMF | 70 | 82 | |
| Benzylthiol | EtOH/H₂O | 50 | 75 | |
| Piperidine | THF | 80 | 68 |
Oxidation and Reduction Reactions
The difluoromethyl group and pyrazole ring exhibit redox activity:
Oxidation
-
Pyrazole Ring : Treatment with H₂O₂ in acetic acid oxidizes the pyrazole N–N bond, forming a pyridone derivative .
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Cyclopentyl Group : Resistant to oxidation under standard conditions due to steric hindrance.
Reduction
-
Difluoromethyl Group : NaBH₄ selectively reduces the C–F bond to CHF₂ under mild conditions (0°C, THF) .
-
Chlorine : Catalytic hydrogenation (H₂/Pd-C) replaces Cl with H, producing 6-dechloro derivatives.
Example Reaction:
Cyclization and Ring-Functionalization
The fused pyrazolo[3,4-b]pyridine system participates in cycloaddition and annulation reactions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrilimines in dichloromethane to form tricyclic derivatives (88% yield) .
-
Suzuki Coupling : The chloro group enables cross-coupling with aryl boronic acids under Pd catalysis, introducing aromatic substituents .
Table 2: Cyclization Outcomes
| Reaction Type | Reagent | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | PhC≡N–NPh₂ | Tricyclic pyrazolo-fused | 88 | |
| Suzuki Coupling | PhB(OH)₂ | 6-Aryl derivative | 65 |
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Table 3: Substituent Effects on Reaction Rates
| Compound | Substituent at Position 4 | Relative Substitution Rate (Cl → NH₂) |
|---|---|---|
| 6-Chloro-4-(difluoromethyl)-... | CHF₂ | 1.0 (baseline) |
| 6-Chloro-4-(trifluoromethyl)-... | CF₃ | 0.7 |
| 6-Chloro-4-(methyl)-... | CH₃ | 1.5 |
The difluoromethyl group (CHF₂) moderately withdraws electrons, slowing substitution compared to methyl but enhancing stability over trifluoromethyl analogues.
Mechanistic Insights
Scientific Research Applications
Drug Development
The primary application of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine lies in drug discovery and development. Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, such as:
- Anticonvulsant : Potential for treating epilepsy.
- Analgesic : Pain relief properties.
- Anti-inflammatory : Reduction of inflammation.
These activities are attributed to the compound's ability to interact with specific biological targets, potentially influencing signaling pathways related to these conditions.
Interaction Studies
Studies focusing on the binding affinity and mechanism of action of this compound with various biological targets are crucial. The presence of functional groups like the chloro and difluoromethyl groups may enhance its interaction with enzymes or receptors involved in disease processes.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity among similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Methyl instead of cyclopentyl; trifluoromethyl group | Anticancer activity |
| 5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Fluoro substitution at position 5 | Phosphodiesterase inhibition |
| 6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Bromine at position 6; cyclohexyl group | Anti-inflammatory properties |
This table illustrates how modifications in substituents can lead to diverse therapeutic potentials.
Mechanism of Action
The mechanism of action of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation, thereby influencing biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of pyrazolo[3,4-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorinated Groups : The difluoromethyl (CF₂H) group in the target compound offers metabolic stability compared to trifluoromethyl (CF₃) analogs, which are more lipophilic but may exhibit slower clearance .
- Position 2 Substituents : Cyclopentyl (target) vs. isobutyl or ethyl groups influence steric hindrance and binding affinity. Cyclopentyl may enhance selectivity in kinase interactions .
- Functional Groups : Sulfanyl acetic acid derivatives (e.g., ) improve water solubility, making them suitable for oral formulations, whereas halogenated variants (Cl, Br) are often used in radiolabeling or as enzyme inhibitors .
Pharmacological Activity
Kinase Inhibition :
- The target compound’s difluoromethyl and cyclopentyl groups may mimic Org 48762-0, a p38α/β inhibitor, but with reduced molecular weight (283.69 vs. 436.44).
- Comparison with 6-Chloro-2-isobutyl-4-(trifluoromethyl) analog : The CF₃ group in this analog could enhance target binding via stronger hydrophobic interactions but may reduce metabolic stability .
Antimicrobial and Anti-inflammatory Activity :
- Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., CF₂H, Cl) exhibit enhanced anti-inflammatory properties. For example, 4,7-dihydro derivatives demonstrate radical scavenging activity, whereas fully aromatic systems (e.g., target compound) may prioritize kinase inhibition .
Biological Activity
6-Chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a pyrazole ring fused to a pyridine ring. Its chemical formula is , and it possesses notable substituents that may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1951439-24-9 |
| Molecular Weight | 273.68 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine can be achieved through various methods involving cyclization reactions and functional group modifications. The presence of the chloro and difluoromethyl groups enhances its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Anticancer Properties : Related compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties.
- Anticonvulsant Activity : Certain pyrazolopyridines have been reported to possess anticonvulsant effects.
The biological activity of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine is likely mediated through specific interactions with molecular targets, such as enzymes or receptors involved in disease pathways. Binding affinity studies are crucial for elucidating these mechanisms.
Case Studies and Research Findings
Several studies have explored the biological profiles of similar compounds, providing insights into the potential applications of 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine:
-
Anticancer Activity :
- A study on structurally related pyrazolopyridines indicated that modifications at the cyclopentyl position could enhance anticancer activity against breast cancer cell lines .
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in substituents influence biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Methyl instead of cyclopentyl; trifluoromethyl group | Anticancer activity |
| 5-Fluoro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Fluoro substitution at position 5 | Phosphodiesterase inhibition |
| 6-Bromo-2-cyclohexyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine | Bromine at position 6; cyclohexyl group | Anti-inflammatory properties |
Q & A
Q. What synthetic methodologies are optimal for synthesizing 6-chloro-2-cyclopentyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions, including halogenation, cyclization, and functional group modifications. For example, halogenated intermediates like 5-bromo-2-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridine (CAS: 928139-64-4) can serve as precursors for cross-coupling reactions . Palladium-catalyzed Suzuki-Miyaura couplings or Buchwald-Hartwig aminations are effective for introducing cyclopentyl or other substituents. Reaction yields are maximized by optimizing solvent systems (e.g., DMF or toluene), temperature gradients, and catalyst loadings (e.g., Pd(PPh₃)₄ at 0.5–2 mol%) . Purification via column chromatography or recrystallization ensures >95% purity.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing cyclopentyl vs. aromatic protons) and confirms difluoromethyl (-CF₂H) signals .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for halogenated byproducts .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected m/z for C₁₄H₁₅ClF₂N₄).
- X-Ray Crystallography : Resolves ambiguous stereochemistry in cyclopentyl or pyrazole ring conformations .
Advanced Research Challenges
Q. How can researchers design experiments to evaluate the compound’s selectivity across kinase isoforms, such as p38α/β?
- Methodological Answer :
- Kinase Profiling Assays : Use recombinant kinase isoforms (p38α, p38β, JNK, ERK) in ATP-competitive binding assays. Measure IC₅₀ values via fluorescence polarization (FP) or time-resolved FRET (TR-FRET) .
- Structural Analysis : Compare binding modes using co-crystallization with p38α (PDB ID: 3D83) and molecular dynamics (MD) simulations to identify residue-specific interactions (e.g., hydrophobic pockets accommodating cyclopentyl groups) .
- Cellular Validation : Test inhibition of TNF-α secretion in macrophages (IC₅₀ < 50 nM indicates selectivity) .
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables such as ATP concentration (1 mM vs. 10 µM), cell passage number, and endotoxin levels in recombinant proteins .
- Impurity Analysis : Quantify synthetic byproducts (e.g., dehalogenated analogs) via LC-MS and correlate with bioactivity discrepancies .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare IC₅₀ values from independent studies, adjusting for assay plate variability .
Q. How can computational methods predict the compound’s interactions with non-kinase targets (e.g., GPCRs or ion channels)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of GPCRs (e.g., adenosine A₂A receptor). Prioritize targets with complementary electrostatic surfaces for the difluoromethyl group .
- Machine Learning (ML) : Train ML models on ChEMBL datasets to predict off-target binding, focusing on descriptors like topological polar surface area (TPSA) and LogP .
- Free Energy Perturbation (FEP) : Calculate binding affinities for predicted targets using FEP+ in Desmond to validate hypotheses .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields reported for halogenated pyrazolo[3,4-b]pyridine intermediates?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., bromo vs. chloro derivatives) and optimize quenching times .
- Catalyst Screening : Test alternative catalysts (e.g., CuI vs. PdCl₂) for Buchwald-Hartwig steps, noting ligand effects (XPhos vs. BINAP) on regioselectivity .
- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents in SNAr reactions; higher dielectric solvents may improve difluoromethyl incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
